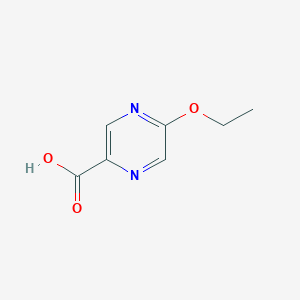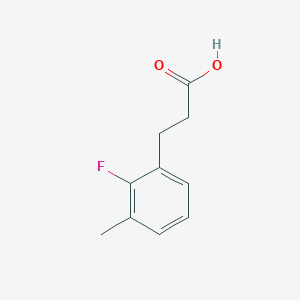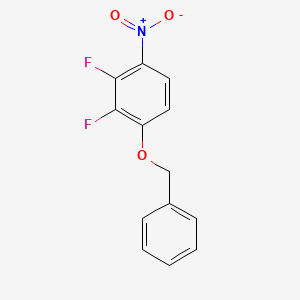
1-(2-氟-5-甲基苯基)哌啶-3-胺
描述
“1-(2-Fluoro-5-methylphenyl)piperidin-3-amine” is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 208.28 .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluoro-5-methylphenyl)piperidin-3-amine” consists of a piperidine ring attached to a 2-fluoro-5-methylphenyl group . The presence of the fluorine atom and the methyl group on the phenyl ring may influence the compound’s reactivity and properties.Chemical Reactions Analysis
Piperidine derivatives, including “1-(2-Fluoro-5-methylphenyl)piperidin-3-amine”, can participate in a variety of chemical reactions. For instance, they can be involved in metal-catalyzed reactions for the synthesis of antidepressant molecules .科学研究应用
药物合成与开发
1-(2-氟-5-甲基苯基)哌啶-3-胺: 是合成各种药物化合物的重要中间体。其哌啶核心是药物化学中的常见结构单元,常用于改善药物的药代动力学性质。 该化合物可作为合成具有潜在抗病毒、抗菌和抗炎活性的分子的前体 .
神经学研究
哌啶衍生物已知与神经受体相互作用,并可以影响神经递质的释放。 因此,该化合物可用于开发针对阿尔茨海默病、帕金森病和精神分裂症等神经系统疾病的新疗法,通过调节神经递质系统来实现 .
癌症治疗
哌啶的结构单元存在于许多化疗药物中。 对“1-(2-氟-5-甲基苯基)哌啶-3-胺”的研究可能导致开发针对肿瘤生长和转移中特定途径的新型抗癌药物 .
农业化学
在农业化学领域,哌啶衍生物可用于创造新型杀虫剂和除草剂。 “1-(2-氟-5-甲基苯基)哌啶-3-胺”的结构适应性允许开发对特定害虫或杂草具有选择性的化合物,从而减少农业化学品的环境影响 .
材料科学
哌啶化合物还可以发挥材料科学中的作用,特别是在有机半导体和导电聚合物的合成中。 这些材料对于开发柔性电子器件和先进的光伏电池至关重要 .
分析化学
作为标准参考化合物,“1-(2-氟-5-甲基苯基)哌啶-3-胺”可用于分析方法,通过色谱或质谱等技术,在复杂混合物中识别或量化相关物质 .
属性
IUPAC Name |
1-(2-fluoro-5-methylphenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-4-5-11(13)12(7-9)15-6-2-3-10(14)8-15/h4-5,7,10H,2-3,6,8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRYAKLAVSLUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)





